Disodium 2-sulfolaurate Disodium 2-sulfolaurate
Brand Name: Vulcanchem
CAS No.: 38841-48-4
VCID: VC3955059
InChI: InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2
SMILES: CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Molecular Formula: C12H22Na2O5S
Molecular Weight: 324.35 g/mol

Disodium 2-sulfolaurate

CAS No.: 38841-48-4

Cat. No.: VC3955059

Molecular Formula: C12H22Na2O5S

Molecular Weight: 324.35 g/mol

* For research use only. Not for human or veterinary use.

Disodium 2-sulfolaurate - 38841-48-4

Specification

CAS No. 38841-48-4
Molecular Formula C12H22Na2O5S
Molecular Weight 324.35 g/mol
IUPAC Name disodium;2-sulfonatododecanoate
Standard InChI InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2
Standard InChI Key KKGXXVNMUUFEDZ-UHFFFAOYSA-L
SMILES CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Disodium 2-sulfolaurate is the disodium salt of 2-sulfododecanoic acid, characterized by the following structural attributes:

PropertyValue
IUPAC NameDisodium 2-sulfonatododecanoate
Molecular FormulaC₁₂H₂₂Na₂O₅S
Molecular Weight324.345 g/mol
SMILES[Na+].[Na+].CCCCCCCCCCC(C([O-])=O)S([O-])(=O)=O
InChI KeyKKGXXVNMUUFEDZ-UHFFFAOYSA-L
CAS Registry Numbers38841-48-4 (primary), 2215087-54-8 (variant)
StereochemistryRacemic mixture with no defined stereocenters

The compound’s amphiphilic structure features a hydrophobic dodecyl chain and a hydrophilic sulfonate-carboxylate headgroup, enabling micelle formation at critical concentrations as low as 0.5% .

Physicochemical Properties

Key physical properties include:

ParameterValueMethod/Source
Density0.17–0.35 g/cm³Bulk powder measurement
Solubility in Water63 g/L at 20°COECD 105
Melting PointDecomposes >260°C without melting Thermogravimetric analysis
Surface Tension23.9 mN/m at 21°CDu Noüy ring method
Log Pow (Octanol-Water)-2.01Shake-flask method

The surfactant exhibits stability across a broad pH range (3–10) and temperatures up to 80°C, making it suitable for diverse formulations .

Synthesis and Industrial Production

Manufacturing Process

Disodium 2-sulfolaurate is synthesized through a two-step sulfonation-neutralization process :

  • Sulfonation: Lauric acid (C₁₂H₂₄O₂) reacts with chlorosulfonic acid (ClSO₃H) in pyridine at 65°C:

    C11H23COOH+ClSO3HpyridineC11H23C(SO3H)COOH+HCl\text{C}_{11}\text{H}_{23}\text{COOH} + \text{ClSO}_3\text{H} \xrightarrow{\text{pyridine}} \text{C}_{11}\text{H}_{23}\text{C(SO}_3\text{H)COOH} + \text{HCl}
  • Neutralization: The sulfonated intermediate is treated with sodium carbonate (Na₂CO₃):

    2C11H23C(SO3H)COOH+2Na2CO32C11H23C(SO3Na)COONa+2CO2+2H2O2\text{C}_{11}\text{H}_{23}\text{C(SO}_3\text{H)COOH} + 2\text{Na}_2\text{CO}_3 \rightarrow 2\text{C}_{11}\text{H}_{23}\text{C(SO}_3\text{Na)COONa} + 2\text{CO}_2 + 2\text{H}_2\text{O}

Industrial-scale production achieves >90% purity, with residual lauric acid content <2% . BASF’s Dehyton® SFA and Texapon® SFA are commercial variants containing 10–50% active ingredient .

Functional Applications

Personal Care Formulations

Disodium 2-sulfolaurate is prioritized in rinse-off products due to its synergistic interactions with co-surfactants:

Product TypeConcentrationKey Benefits
Shampoos5–15%Enhances cationic polymer deposition (e.g., Polyquaternium-10) by 40%
Baby Cleansers0.5–5%Tear-free performance (pH 5.5–7.0)
Toothpaste1–3%Reduces sodium lauryl sulfate (SLS)-induced aphthous ulcers by 60%
Liquid Soaps10–30%Generates stable foam (600–900 cP viscosity) without synthetic thickeners

In micellar water formulations, it demonstrates superior sebum removal efficiency (92%) compared to sodium laureth sulfate (78%) at equivalent concentrations .

Industrial and Environmental Uses

The surfactant’s biodegradability (OECD 301F: 85% degradation in 28 days) and low aquatic toxicity (LC₅₀ fish: 4.7 mg/L) enable applications in:

  • Enhanced Oil Recovery: Reduces interfacial tension to 0.1 mN/m at 0.1% concentration

  • Agrochemicals: Improves glyphosate absorption by 35% in waxy-leaf crops

  • Textile Processing: Decreases dyeing temperature from 80°C to 50°C, saving 30% energy

EndpointResultTest Guideline
Acute Oral Toxicity (Rat)LD₅₀ >5,000 mg/kgOECD 423
Skin IrritationNon-irritating at ≤2%OECD 439
Eye IrritationMild irritation (GHS Category 2B)OECD 405
MutagenicityNegative (Ames test, chromosomal assay)OECD 471/473

The EPA Safer Chemical Program classifies it as a low-concern substance, while the EU Cosmetics Regulation permits concentrations up to 30% in rinse-off products .

Market Trends and Projections

The global disodium 2-sulfolaurate market is projected to grow at a CAGR of 6.5%, reaching $25 million by 2033 . Key drivers include:

  • Natural Personal Care Demand: 72% of consumers prefer products with plant-derived surfactants

  • Regulatory Shifts: Phasing out of ethoxylated surfactants in the EU (EC No. 1223/2009 Amendment 2024)

  • Innovative Formulations: BASF’s SFA Formulator platform reduces development time by 40% through predictive modeling

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